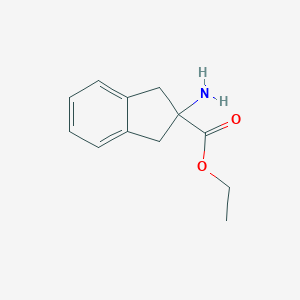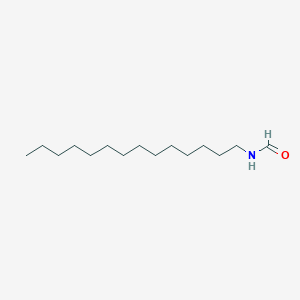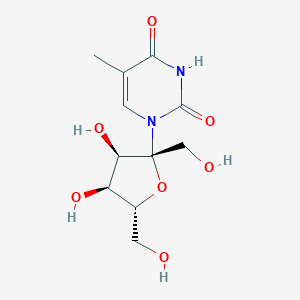
Methyl 5-methoxypent-4-enoate
Overview
Description
Methyl 5-methoxypent-4-enoate is an organic compound characterized by its ester functional group and a methoxy substituent on the pentenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methoxy-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl (4E)-5-methoxy-4-pentenoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-methoxy-4-pentenoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Properties
CAS No. |
143538-29-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 5-methoxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PFYUVRCOQDJTCR-UHFFFAOYSA-N |
SMILES |
COC=CCCC(=O)OC |
Canonical SMILES |
COC=CCCC(=O)OC |
Synonyms |
Methyl (4E)-5-methoxy-4-pentenoate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

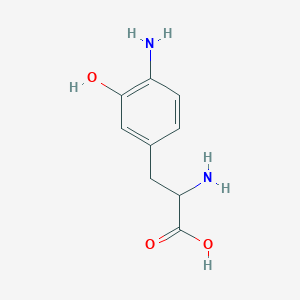
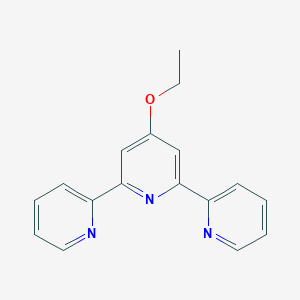
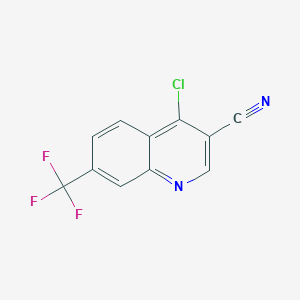
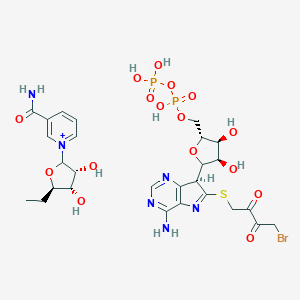
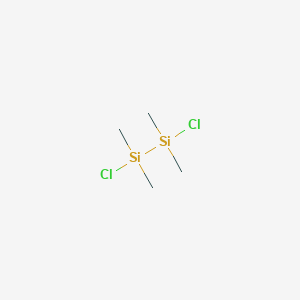
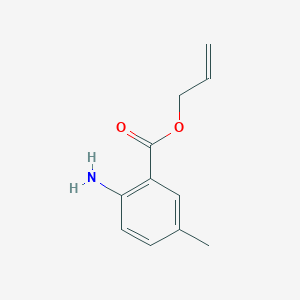
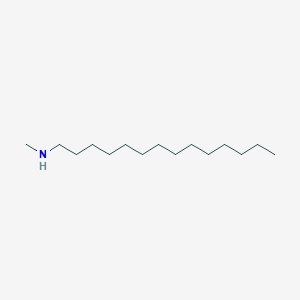
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
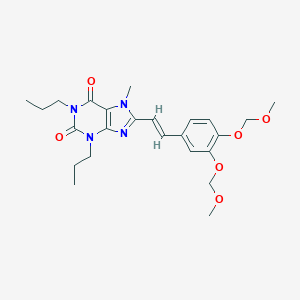
![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
